molecular formula C22H30O5Si B13697177 (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol

Cat. No.: B13697177
M. Wt: 402.6 g/mol
InChI Key: VDXGNUHJJRXFQP-UHFFFAOYSA-N
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Description

(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound featuring a tetrahydrofuran ring substituted with a tert-butyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol typically involves multiple steps. One common approach is the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction can produce a diol.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and protection of hydroxyl groups.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its stability and reactivity make it a valuable tool for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the tetrahydrofuran ring could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The methoxy and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol
  • (2R,3S,4R,5R)-2-[[(tert-Butylphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol

Uniqueness

The unique feature of (2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol is the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H30O5Si

Molecular Weight

402.6 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C22H30O5Si/c1-22(2,3)28(16-11-7-5-8-12-16,17-13-9-6-10-14-17)26-15-18-19(23)20(24)21(25-4)27-18/h5-14,18-21,23-24H,15H2,1-4H3

InChI Key

VDXGNUHJJRXFQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)OC)O)O

Origin of Product

United States

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